

An In-Depth Technical Guide to 2-Chloro-1-iodo-3-methylbenzene

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Compound of Interest

Compound Name: 2-Chloro-1-iodo-3-methylbenzene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-1-iodo-3-methylbenzene** (CAS No: 116632-40-7), a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis.^{[1][2][3]} This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis via the Sandmeyer reaction, and explores its applications in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-chlorine bonds makes this compound a valuable intermediate for the regioselective synthesis of complex molecules, a critical aspect of modern drug discovery and development. This guide is intended to serve as a key resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Identity and Physical Properties

2-Chloro-1-iodo-3-methylbenzene is a substituted aromatic hydrocarbon containing chloro, iodo, and methyl functional groups. Its unique substitution pattern and the presence of two different halogen atoms make it a valuable synthon for further chemical transformations.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 2-Chloro-1-iodo-3-methylbenzene[1] |
| CAS Number | 116632-40-7[1][2][3] |
| Molecular Formula | C ₇ H ₆ ClI[1][2][3] |
| Synonyms | 1-Iodo-2-chloro-3-methyl-benzene |

Table 2: Physicochemical Properties

| Property | Value |
|------------------|--|
| Molecular Weight | 252.48 g/mol [1][2][3] |
| Density | 1.806 g/cm ³ (Predicted)[4] |
| Boiling Point | 248.9 °C at 760 mmHg (Predicted)[4] |
| Flash Point | 104.3 °C (Predicted)[4] |
| LogP | 3.6 (Predicted)[1] |
| Solubility | Insoluble in water (Predicted)[4] |

Synthesis of 2-Chloro-1-iodo-3-methylbenzene

A common and effective method for the synthesis of aryl iodides from primary aryl amines is the Sandmeyer reaction.[5][6][7] This reaction involves the diazotization of an aniline derivative followed by treatment with an iodide salt. The following is a representative experimental protocol for the synthesis of **2-Chloro-1-iodo-3-methylbenzene** from 2-chloro-3-methylaniline.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Starting Material: 2-Chloro-3-methylaniline (CAS: 29027-17-6)

Reagents and Solvents:

- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Ice
- Diethyl ether or Dichloromethane
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Deionized Water

Procedure:

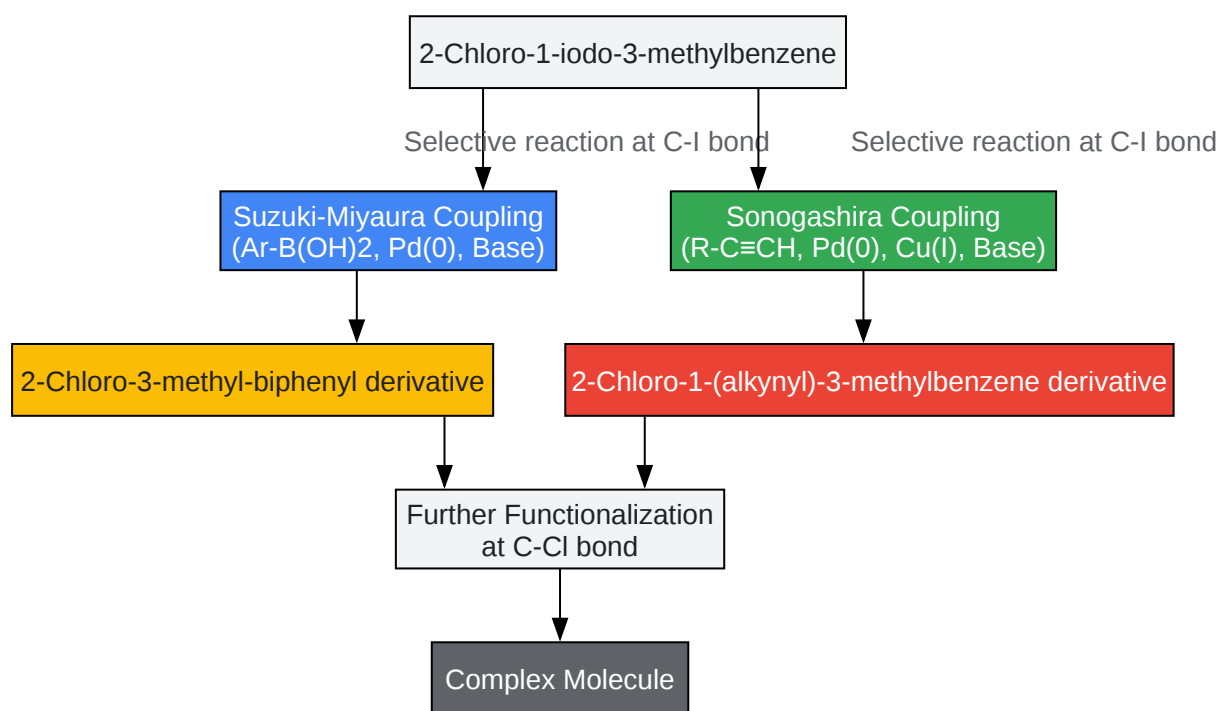
- Diazotization:
 - In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-3-methylaniline in a mixture of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
 - Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
- Iodination:
 - In a separate beaker, dissolve potassium iodide in water.

- Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification:
 - Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure **2-Chloro-1-iodo-3-methylbenzene**.

Applications in Organic Synthesis: Regioselective Cross-Coupling

A key application of **2-Chloro-1-iodo-3-methylbenzene** in drug development and organic synthesis lies in its utility in palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for regioselective functionalization. The C-I bond is more reactive and will preferentially undergo oxidative addition to a palladium(0) catalyst, leaving the C-Cl bond intact for subsequent transformations. This enables a stepwise and controlled construction of complex molecular architectures.

Below is a logical workflow illustrating the sequential functionalization of **2-Chloro-1-iodo-3-methylbenzene** using two common palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.



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Sequential Cross-Coupling Workflow

This diagram illustrates how **2-Chloro-1-iodo-3-methylbenzene** can be selectively functionalized at the more reactive iodo position via either a Suzuki-Miyaura or Sonogashira coupling. The resulting chloro-substituted intermediate can then undergo a second cross-coupling reaction at the chloro position, leading to the synthesis of complex, multi-substituted aromatic compounds.

Spectral Data (Representative)

While experimentally obtained spectra for **2-Chloro-1-iodo-3-methylbenzene** are not readily available in the public domain, the following table provides predicted and analogous spectral data to aid in its characterization.

Table 3: Representative Spectral Data

| Spectrum | Predicted/Analogous Data |
|---------------------|---|
| ^1H NMR | Aromatic protons are expected in the range of δ 7.0-7.6 ppm. The methyl protons would appear as a singlet around δ 2.3-2.5 ppm. |
| ^{13}C NMR | Aromatic carbons are expected in the range of δ 120-145 ppm. The carbon bearing the iodine atom would be significantly shielded (around δ 90-100 ppm). The methyl carbon would appear around δ 20-25 ppm. |
| IR (Infrared) | Expected peaks for C-H stretching of the aromatic ring ($\sim 3000\text{-}3100\text{ cm}^{-1}$), C-H stretching of the methyl group ($\sim 2850\text{-}2960\text{ cm}^{-1}$), C=C stretching of the aromatic ring ($\sim 1450\text{-}1600\text{ cm}^{-1}$), and C-Cl stretching ($\sim 700\text{-}800\text{ cm}^{-1}$). |
| Mass Spec (MS) | The molecular ion peak $[\text{M}]^+$ would be expected at m/z 252, with a characteristic isotopic pattern for one chlorine atom ($[\text{M}+2]^+$ at $\sim 33\%$ of $[\text{M}]^+$). |

Safety and Handling

As with all halogenated aromatic compounds, **2-Chloro-1-iodo-3-methylbenzene** should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

2-Chloro-1-iodo-3-methylbenzene is a valuable and versatile building block for organic synthesis. Its differential reactivity in palladium-catalyzed cross-coupling reactions provides a powerful tool for the regioselective construction of complex molecules, which is of particular interest to researchers in drug discovery and materials science. This technical guide serves as a foundational resource for understanding and utilizing this important chemical intermediate.

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